molecular formula C13H13F5O5 B608004 Hydroxy-PEG2-PFP ester CAS No. 1820673-42-4

Hydroxy-PEG2-PFP ester

Cat. No. B608004
M. Wt: 344.23
InChI Key: FTFZBMSTIHCECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PEG2-PFP ester is a PEG derivative containing a hydroxyl group with a PFP ester group . It can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . PFP ester has similar applications as the NHS ester, but is more stable in aqueous solution .


Molecular Structure Analysis

The molecular weight of Hydroxy-PEG2-PFP ester is 344.2 g/mol . The molecular formula is C13H13F5O5 .


Chemical Reactions Analysis

Hydroxy-PEG2-PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . PFP ester has similar applications as the NHS ester, but is more stable in aqueous solution .


Physical And Chemical Properties Analysis

The molecular weight of Hydroxy-PEG2-PFP ester is 344.2 g/mol . The molecular formula is C13H13F5O5 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

“Hydroxy-PEG2-PFP ester” is a PEG derivative containing a hydroxy group and a PFP ester group . The PEG spacer increases the aqueous solubility of the resulting compound . The hydroxyl group can be derivatized to other reactive functional groups . The PFP ester can conjugate readily with amine-bearing biomolecules such as proteins, oligonucleotides, and other biopolymers .

    Drug Delivery

    “Hydroxy-PEG2-PFP ester” can be used in drug delivery systems . The PEG spacer can increase the solubility of the drug in aqueous media, improving its bioavailability .

    Proteomics Research

    “Hydroxy-PEG2-PFP ester” can be used in proteomics research . The PFP ester group can conjugate readily with amine-bearing proteins, allowing for the study of protein interactions and functions .

    Labeling Primary Amines of Proteins

    “Hydroxy-PEG2-PFP ester” can be used to label the primary amines (-NH2) of proteins . This can be useful in various research fields, including biochemistry and molecular biology .

    Labeling Amine-Modified Oligonucleotides

    “Hydroxy-PEG2-PFP ester” can also be used to label amine-modified oligonucleotides . This can be particularly useful in genetic research and the study of DNA-protein interactions .

    Labeling Other Amine-Containing Molecules

    Apart from proteins and oligonucleotides, “Hydroxy-PEG2-PFP ester” can be used to label other amine-containing molecules . This broadens its applications in various fields of research .

    Stability in Aqueous Solution

    Compared to NHS esters, PFP esters like “Hydroxy-PEG2-PFP ester” are more stable in aqueous solutions . This makes them more suitable for certain experimental conditions .

    Surface Modification on Nanoparticles and Cells

    The PFP ester group in “Hydroxy-PEG2-PFP ester” can react with amine groups to form a stable, irreversible amide bond . This property can be used in homobifunctional or heterobifunctional labeling, such as surface modification on nanoparticles and cells .

    Synthesis of PROTACs

    “Hydroxy-PEG2-PFP ester” can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

    Bioconjugation

    “Hydroxy-PEG2-PFP ester” can be used in bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and it is a common procedure in the field of drug delivery and antibody research .

    Biomolecular Labeling

    “Hydroxy-PEG2-PFP ester” can be used for biomolecular labeling . This involves attaching a label, such as a fluorescent dye or a radioactive isotope, to a biomolecule of interest .

    Synthesis of Biopolymers

    “Hydroxy-PEG2-PFP ester” can be used in the synthesis of biopolymers . Biopolymers are polymers produced by living organisms, and they include proteins, nucleic acids, and polysaccharides .

    Preparation of Bioactive Conjugates

    “Hydroxy-PEG2-PFP ester” can be used in the preparation of bioactive conjugates . These are substances formed by the union of two or more molecules, usually involving a covalent bond .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F5O5/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(20)1-3-21-5-6-22-4-2-19/h19H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFZBMSTIHCECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG2-PFP ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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